molecular formula C48H42N6O5 B589541 脱氢奥美沙坦-2-三苯甲基甲氧羰甲酯 CAS No. 1391052-99-5

脱氢奥美沙坦-2-三苯甲基甲氧羰甲酯

货号: B589541
CAS 编号: 1391052-99-5
分子量: 782.901
InChI 键: OPRGMKGGRYFIOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. It is a key intermediate in the synthesis of Olmesartan Medoxomil and plays a crucial role in the pharmaceutical industry.

科学研究应用

Dehydro Olmesartan-2-trityl Medoxomil has several scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of Olmesartan Medoxomil and other related compounds.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hypertension and related cardiovascular conditions.

    Industry: It is used in the pharmaceutical industry for the production of antihypertensive drugs

作用机制

Target of Action

Dehydro Olmesartan-2-trityl Medoxomil, a derivative of Olmesartan Medoxomil, is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . The primary target of this compound is the angiotensin II receptor 1 (AT1) which plays a crucial role in regulating blood pressure . Olmesartan binds to the AT1 receptor with a high degree of insurmountability and with greater affinity than most other ARBs .

Biochemical Pathways

The compound affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . The oral bioavailability of Olmesartan Medoxomil is approximately 26% . The pharmacokinetic properties of Dehydro Olmesartan-2-trityl Medoxomil are expected to be similar, but specific studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of Dehydro Olmesartan-2-trityl Medoxomil can be influenced by various environmental factors. For instance, the formulation of the compound can affect its release and permeation . An optimized oleogel formulation of Olmesartan Medoxomil was found to increase the drug’s release and permeation, leading to improved therapeutic efficacy and bioavailability . Similar environmental considerations may apply to Dehydro Olmesartan-2-trityl Medoxomil.

安全和危害

Olmesartan Medoxomil may be harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

Dehydro Olmesartan-2-trityl Medoxomil plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in the renin-angiotensin system. This compound interacts with angiotensin-converting enzyme (ACE) and angiotensin II receptors, inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Additionally, Dehydro Olmesartan-2-trityl Medoxomil binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its effects on blood vessels, thereby reducing blood pressure .

Cellular Effects

Dehydro Olmesartan-2-trityl Medoxomil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, this compound inhibits the downstream signaling pathways activated by angiotensin II, such as the MAPK/ERK pathway. This inhibition leads to reduced cellular proliferation and inflammation. Furthermore, Dehydro Olmesartan-2-trityl Medoxomil affects gene expression by modulating the transcription of genes involved in blood pressure regulation and inflammatory responses .

Molecular Mechanism

The molecular mechanism of Dehydro Olmesartan-2-trityl Medoxomil involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the AT1 receptor with high affinity, competitively inhibiting the binding of angiotensin II. This inhibition prevents the activation of the receptor and subsequent signaling cascades. Additionally, Dehydro Olmesartan-2-trityl Medoxomil may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydro Olmesartan-2-trityl Medoxomil have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Degradation products may form over time, potentially affecting its efficacy and safety. Long-term studies in vitro and in vivo have shown that Dehydro Olmesartan-2-trityl Medoxomil can maintain its antihypertensive effects over extended periods, although its stability and degradation need to be carefully monitored .

Dosage Effects in Animal Models

The effects of Dehydro Olmesartan-2-trityl Medoxomil vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as renal impairment and electrolyte imbalances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Dehydro Olmesartan-2-trityl Medoxomil is involved in metabolic pathways that include its conversion to active metabolites. Enzymes such as esterases play a crucial role in the hydrolysis of this compound to its active form, olmesartan. This conversion primarily occurs in the gastrointestinal tract and liver. The active metabolite, olmesartan, is then further metabolized and excreted via the kidneys. Understanding these metabolic pathways is essential for optimizing the pharmacokinetics and pharmacodynamics of Dehydro Olmesartan-2-trityl Medoxomil .

Transport and Distribution

The transport and distribution of Dehydro Olmesartan-2-trityl Medoxomil within cells and tissues are mediated by various transporters and binding proteins. This compound is absorbed in the intestines and transported to target tissues via the bloodstream. It interacts with transporters such as organic anion transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and distribution. The localization and accumulation of Dehydro Olmesartan-2-trityl Medoxomil in specific tissues are influenced by these transport mechanisms .

Subcellular Localization

Dehydro Olmesartan-2-trityl Medoxomil exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with its target receptors and enzymes. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. Understanding the subcellular localization of Dehydro Olmesartan-2-trityl Medoxomil is crucial for elucidating its precise mechanism of action and therapeutic potential .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Olmesartan-2-trityl Medoxomil typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of Olmesartan acid with trityl chloride in the presence of a base to form the trityl-protected intermediate. This intermediate is then subjected to further reactions to introduce the medoxomil group, resulting in the formation of Dehydro Olmesartan-2-trityl Medoxomil .

Industrial Production Methods

Industrial production of Dehydro Olmesartan-2-trityl Medoxomil follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like thin film drying and crystallization are employed to isolate and purify the final product .

化学反应分析

Types of Reactions

Dehydro Olmesartan-2-trityl Medoxomil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trityl chloride, bases like sodium hydroxide, and solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various intermediates and by-products, which are further processed to obtain the final compound, Dehydro Olmesartan-2-trityl Medoxomil .

相似化合物的比较

Similar Compounds

Similar compounds include other angiotensin II receptor antagonists such as:

Uniqueness

Dehydro Olmesartan-2-trityl Medoxomil is unique due to its specific molecular structure, which includes the trityl and medoxomil groups. This structure provides it with distinct physicochemical properties and biological activities compared to other angiotensin II receptor antagonists .

属性

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRGMKGGRYFIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Isopropenyl-2-propyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylic acid [olmesartan dehydrate, compound 34b described in J. Med. Chem., 39, 323-338 (1996)] (139.36 g), acetone (1022.3 ml), 1,8-diazabicyclo[5,4,0]-7-undecene [DBU] (154.3 g) and triphenylmethyl chloride [TPC] (109.6 g) were mixed and the mixture was stirred at 48 to 52° C. for 5 hours. The reaction mixture was cooled to 20° C. and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (99.1 g) was added, and the reaction mixture was stirred at 48 to 52° C. for 2.5 hours and then at 55 to 58° C. for 1.5 hours. 1,8-Diazabicyclo[5,4,0]-7-undecene [DBU] (45.4 g) and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (49.5 g) were added to the reaction mixture and the reaction mixture was stirred at 56 to 57° C. for 5 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate (3000 ml) and water (1000 ml) and extracted 4 times. The obtained organic layer was concentrated under reduced pressure to obtain 327.83 g of (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-isopropenyl-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl] methyl]imidazole-5-carboxylate [crude trityl olmesartan medoxomil dehydrate] as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154.3 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Quantity
1022.3 mL
Type
solvent
Reaction Step One
Quantity
99.1 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。